Lipophilicity Comparison: N-tert-Butyl-3-iodobenzamide vs. Non-Iodinated N-tert-Butylbenzamide
The introduction of a meta-iodine atom significantly increases the lipophilicity of N-tert-butyl-3-iodobenzamide compared to its non-halogenated parent scaffold, N-tert-butylbenzamide. The target compound exhibits a notably higher computed partition coefficient (LogP) of 3.39 versus 2.61 for the non-iodinated analog . This ~0.8 LogP unit increase predicts significantly altered solubility and membrane permeability profiles, which is a critical differentiator for biological applications where halogenated benzamide scaffolds are used.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.39430 |
| Comparator Or Baseline | N-tert-butylbenzamide (CAS 5894-65-5): LogP = 2.6058 |
| Quantified Difference | ΔLogP ≈ 0.79 |
| Conditions | Computed value; model-based prediction |
Why This Matters
Higher logP directly influences chromatographic behavior and predicted membrane permeability, guiding selection for synthetic or medicinal chemistry projects requiring a lipophilic, iodinated tert-butyl benzamide building block.
